Introduction: A Symmetric Cornerstone for Advanced Synthesis
Introduction: A Symmetric Cornerstone for Advanced Synthesis
An In-depth Technical Guide to the Chemical Properties of Trimethyl-1,3,5-benzenetricarboxylate
Trimethyl-1,3,5-benzenetricarboxylate, also known by synonyms such as trimethyl trimesate and 1,3,5-tris(methoxycarbonyl)benzene, is a significant compound in the landscape of organic chemistry and materials science.[1][2][3][4] With the CAS Registry Number 2672-58-4, this aromatic ester possesses a unique C3-symmetric structure, featuring a central benzene ring symmetrically substituted with three methyl ester groups.[1][3] This molecular architecture is not merely an academic curiosity; it imparts a high degree of stability and predictable reactivity, making it an invaluable precursor and building block in a multitude of applications.[1][5]
This guide provides an in-depth exploration of the core chemical properties of trimethyl-1,3,5-benzenetricarboxylate, moving beyond simple data recitation to explain the causality behind its behavior and the strategic considerations for its use in research and development. The content herein is curated for professionals in drug development, materials science, and chemical research who require a robust understanding of this versatile intermediate.
Part 1: Core Molecular and Physical Characteristics
The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These characteristics dictate storage conditions, solvent selection, and the thermodynamic landscape for potential reactions.
Structural and Physicochemical Data
The compound presents as a white to off-white crystalline solid or powder, a physical state consistent with its stable, planar, and symmetrical molecular structure.[1][6] Its high purity, typically ≥98.0%, ensures reproducibility in sensitive synthetic applications.[1][5][6]
Below is a diagram illustrating the molecular structure, emphasizing its key functional groups and symmetric nature.
Caption: Workflow for synthesis via Fischer esterification.
Detailed Experimental Protocol: Fischer Esterification
The following protocol is a self-validating system, where successful execution yields a high-purity product verifiable by the analytical methods described in Part 3.
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Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3,5-benzenetricarboxylic acid (1 equivalent) in a significant excess of methanol. [7]2. Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 equivalent) to the solution while stirring. [7]An exothermic reaction will occur.
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Reflux: Heat the reaction mixture to reflux (approximately 72°C) and maintain this temperature for approximately 18 hours to overnight. [1][7]The solution should become clear after about 30 minutes. [7]4. Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. [7]5. Extraction and Workup: Dissolve the resulting residue in chloroform. Transfer the solution to a separatory funnel and wash it with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. [7]6. Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the chloroform in vacuo to yield the final product. [7]The expected yield is approximately 97-100%. [1][7]
Key Reactivity Pathways
The three ester functional groups are the hubs of this molecule's reactivity. They can undergo hydrolysis, transesterification, or reduction, making the compound a versatile precursor.
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Hydrolysis for MOF Synthesis: In the presence of metal salts and under solvothermal conditions, the ester groups can hydrolyze in situ. The resulting deprotonated carboxylate groups then coordinate with metal ions to form highly ordered, porous structures known as Metal-Organic Frameworks (MOFs). [1][5]This application is one of the most significant for this molecule, with uses in gas storage, catalysis, and separation. [1][5]
Caption: Role as a precursor in Metal-Organic Framework (MOF) synthesis.
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Reduction: The ester groups can be reduced to primary alcohols. For instance, reaction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts trimethyl-1,3,5-benzenetricarboxylate into 1,3,5-tris(hydroxymethyl)benzene with high efficiency (79% yield). [1]This derivative serves as a tripodal ligand in coordination chemistry.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical. The high symmetry of trimethyl-1,3,5-benzenetricarboxylate leads to a characteristically simple yet informative spectroscopic signature.
Spectroscopic Data Summary
| Analysis Type | Key Features and Observations | Source(s) |
| ¹H NMR | Due to molecular symmetry, only two distinct proton environments exist: • A singlet for the 3 aromatic protons (Ar-H). • A singlet for the 9 methyl protons (-OCH₃). The integration ratio is characteristically 1:3 (or 3:9). | [4][8][9] |
| ¹³C NMR | Shows distinct peaks for the different carbon environments: • Carbonyl carbons (C=O). • Aromatic carbons attached to esters. • Aromatic carbons not attached to esters (C-H). • Methyl carbons (-OCH₃). | [4][10] |
| IR Spectroscopy | • Strong C=O stretching vibration characteristic of esters. • C-O stretching vibrations. • Aromatic C=C ring stretching vibrations (~1600 and 1500 cm⁻¹). • Aromatic C-H stretching vibrations (>3000 cm⁻¹). | [4][11][12] |
| Mass Spectrometry (EI) | • Molecular ion peak (M⁺) at m/z = 252. • Characteristic fragmentation patterns including loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups. | [2] |
| Chromatography | Can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier. [13]Gas chromatography data is also available. [14] |
Part 4: Applications in Research and Industry
The utility of trimethyl-1,3,5-benzenetricarboxylate extends from advanced materials to specialized roles in industrial chemistry.
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Building Block for Advanced Materials: As previously discussed, its primary application is in the synthesis of MOFs and other coordination polymers. [1][5]For example, it is used to create yttrium trimesates, which are investigated for their luminescence properties in optoelectronic devices and sensors. [1][5][15][16]* Intermediate in Organic Synthesis: It serves as a reliable starting material for producing more complex molecules where a rigid, symmetrically functionalized aromatic core is required. [1][3]* Analytical Standard: A patented application discloses its use as a standard substance for the detection and monitoring of the synthesis of the pesticide flonicamid and its intermediates. [17]
Part 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.
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General Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation. [18][19]Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn. [20][18]* Stability and Storage: The compound is stable under normal conditions. [18]It should be stored in a dry, cool, and well-ventilated place in a tightly closed container to prevent moisture absorption, which could compromise its integrity in sensitive reactions. [1][18]* Incompatibilities: It is incompatible with strong oxidizing agents. [18]* Hazardous Decomposition: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂). [18]
Conclusion
Trimethyl-1,3,5-benzenetricarboxylate is more than a simple catalog chemical; it is a highly versatile and reliable molecular scaffold. Its symmetric design, predictable reactivity, and high-yield synthesis make it a cornerstone intermediate for researchers and developers. From the rational design of porous MOFs for carbon capture to the synthesis of novel luminescent materials, its importance in advancing chemical and material science is well-established and continues to grow. [1]A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full potential in innovative applications.
References
- Exploring Trimethyl Benzene-1,3,5-Tricarboxylate: Properties and Applications. (n.d.). Google Cloud.
- 1,3,5-Benzenetricarboxylic acid, trimethyl ester. (n.d.). NIST Chemistry WebBook.
- 1,3,5-Benzenetricarboxylic acid, trimethyl ester - IR Spectrum. (n.d.). NIST Chemistry WebBook.
- 1,3,5-Benzenetricarboxylic acid, trimethyl ester - Phase change data. (n.d.). NIST Chemistry WebBook.
- 1,3,5-Benzenetricarboxylic acid, trimethyl ester - Notes. (n.d.). NIST Chemistry WebBook.
- TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE(2672-58-4) 1H NMR. (n.d.). ChemicalBook.
- CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate. (n.d.). CymitQuimica.
- Synthesis method and application of 1, 3, 5-trimethyl benzene tricarboxylate. (n.d.). Google Patents.
- Safety Data Sheet - Trimethyl 1,3,5-benzenetricarboxylate. (2021, December 24). Fisher Scientific.
- TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE synthesis. (n.d.). ChemicalBook.
- Trimethyl benzene-1,3,5-tricarboxylate. (n.d.). PubChem.
- TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE Properties. (2023, September 25). ChemicalBook.
- Trimethyl 1,3,5-benzenetricarboxylate 98%. (n.d.). Sigma-Aldrich.
- Trimethyl 1,3,5-benzenetricarboxylate, 98%. (n.d.). Fisher Scientific.
- Applications of Trimethyl 1,3,5-Benzenetricarboxylate in Advanced Material Synthesis. (2026, January 6). Google Cloud.
- MSDS of TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE. (2020, April 9). Capot Chemical.
- 1,3,5-Benzenetricarboxylic acid, trimethyl ester - Gas Chromatography. (n.d.). NIST Chemistry WebBook.
- Trimethyl benzene-1,3,5-tricarboxylate. (2018, May 16). SIELC Technologies.
- ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. (n.d.). ILO and WHO.
- 1,3,5-Benzenetricarboxylic acid trimethylester - 13C NMR. (n.d.). SpectraBase.
- Trimethyl 1,3,5-Benzenetricarboxylate: Properties & Synthesis Applications Explained. (n.d.). Google Cloud.
- Trimethyl 1,3,5-benzenetricarboxylate 98%. (n.d.). Sigma-Aldrich.
- proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). (n.d.). Doc Brown's Chemistry.
- infrared spectrum of 1,3,5-trimethylbenzene. (n.d.). Doc Brown's Chemistry.
- Trimethyl 1,3,5-benzenetricarboxylate 98%. (n.d.). Sigma-Aldrich.
Sources
- 1. innospk.com [innospk.com]
- 2. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]
- 3. CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate [cymitquimica.com]
- 4. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE(2672-58-4) 1H NMR spectrum [chemicalbook.com]
- 9. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
- 11. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]
- 12. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Trimethyl benzene-1,3,5-tricarboxylate | SIELC Technologies [sielc.com]
- 14. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]
- 15. 1,3,5-苯三羧酸三甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 16. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE | 2672-58-4 [chemicalbook.com]
- 17. CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents [patents.google.com]
- 18. fishersci.com [fishersci.com]
- 19. capotchem.cn [capotchem.cn]
- 20. Trimethyl 1,3,5-benzenetricarboxylate 98 2672-58-4 [sigmaaldrich.com]
